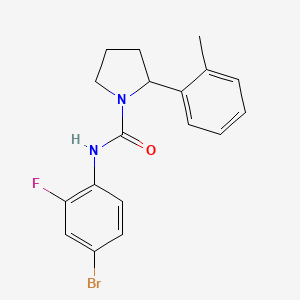
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as BFPPI, is a chemical compound that has received significant attention from the scientific community due to its potential applications in medicinal chemistry. BFPPI belongs to the class of pyrrolidinecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation and neurodegeneration. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell proliferation. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of dopamine in the brain. Inhibition of MAO-B has been shown to increase dopamine levels in the brain, which may have neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit potent anti-proliferative activity against various cancer cell lines, with IC50 values ranging from 0.5 to 5 μM. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, with studies showing that it can protect neurons from oxidative stress and apoptosis. In addition, N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase dopamine levels in the brain, which may have beneficial effects on Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its potent anti-proliferative and neuroprotective activity, which makes it a potential candidate for the development of novel cancer and neuroprotective drugs. Another advantage is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the development of novel analogs of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide with improved bioavailability and pharmacokinetics. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and neurological disorders.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves the reaction of 4-bromo-2-fluoroaniline with 2-methylphenylacetic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then coupled with pyrrolidinecarboxylic acid to yield N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. This method has been optimized to yield high purity and yield of N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide exhibits potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O/c1-12-5-2-3-6-14(12)17-7-4-10-22(17)18(23)21-16-9-8-13(19)11-15(16)20/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVQTBKVKBNUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079264.png)
![3-(1,3-benzodioxol-5-yl)-N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B6079274.png)
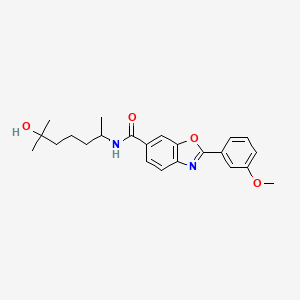
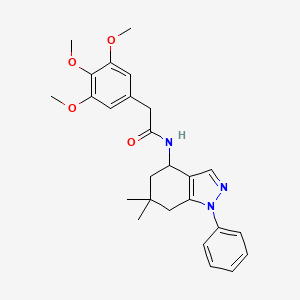
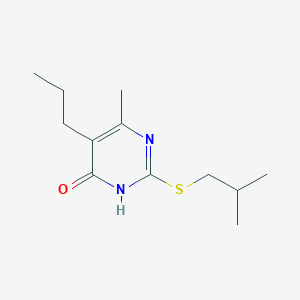
![N-(3-fluorophenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6079304.png)
![N-1,3-benzodioxol-5-yl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B6079309.png)
![N-[7-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-hydroxytetrahydro-2-furanyl)-7H-imidazo[4,5-c]pyridazin-4-yl]benzamide](/img/structure/B6079312.png)
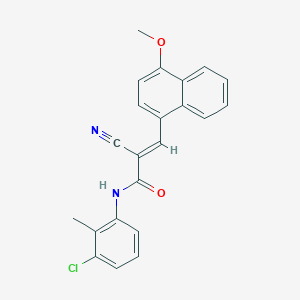
![1-({5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}amino)-2-butanol](/img/structure/B6079339.png)
![ethyl [6-hydroxy-2-({imino[(4-methoxyphenyl)amino]methyl}amino)-4-pyrimidinyl]acetate](/img/structure/B6079350.png)
![4-bromo-N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B6079351.png)
![N-{2-[4-(hydroxymethyl)-1-piperidinyl]-5,6,7,8-tetrahydro-5-quinazolinyl}-2-pyridinecarboxamide](/img/structure/B6079355.png)
![1-cyclopentyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6079364.png)